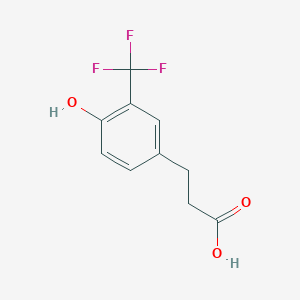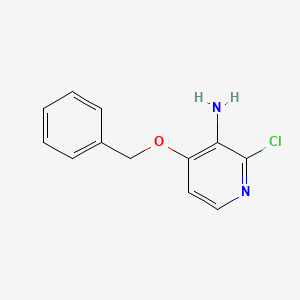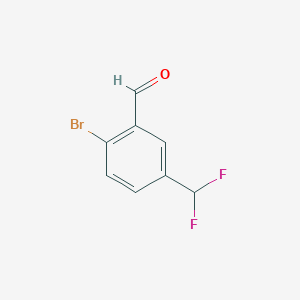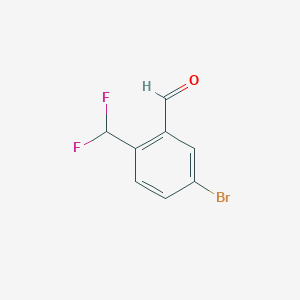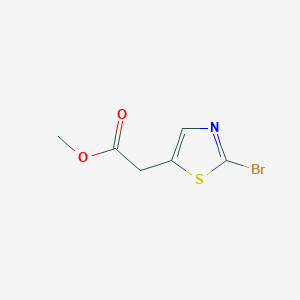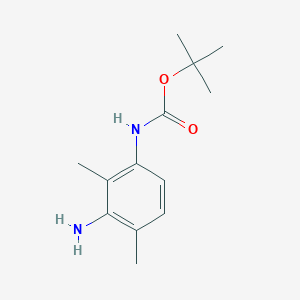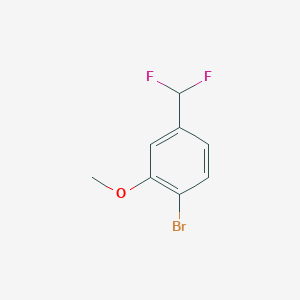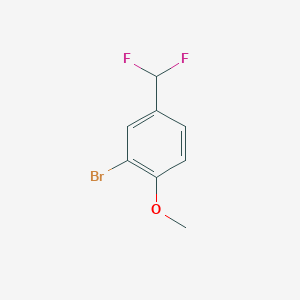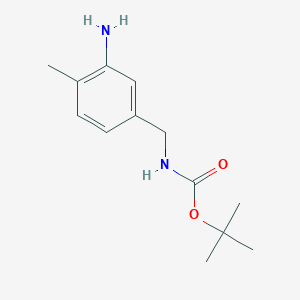
tert-Butyl 3-amino-4-methylbenzylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-amino-4-methylbenzylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group under various reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-methylbenzylcarbamate typically involves the reaction of 3-amino-4-methylbenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the carbamate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 3-amino-4-methylbenzylcarbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can be substituted under acidic conditions, leading to the formation of the free amine and tert-butyl cation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Free amine and tert-butyl cation.
科学研究应用
Chemistry: tert-Butyl 3-amino-4-methylbenzylcarbamate is used as a protecting group for amines in peptide synthesis. It allows for selective deprotection under acidic conditions without affecting other functional groups.
Biology: In biological research, this compound is used to protect amino groups in biomolecules, facilitating the study of protein structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require selective protection and deprotection of functional groups.
Industry: In the chemical industry, this compound is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
作用机制
The mechanism of action of tert-Butyl 3-amino-4-methylbenzylcarbamate involves the formation of a stable carbamate ester. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. Under acidic conditions, the carbamate group is cleaved, releasing the free amine and tert-butyl cation. This selective deprotection is crucial in multi-step organic synthesis and peptide synthesis.
相似化合物的比较
tert-Butyl carbamate: Similar protecting group but lacks the aromatic ring.
Benzyl carbamate: Similar structure but with a benzyl group instead of tert-butyl.
Methyl carbamate: Smaller and less sterically hindered protecting group.
Uniqueness: tert-Butyl 3-amino-4-methylbenzylcarbamate is unique due to the presence of both the tert-butyl group and the aromatic ring. This combination provides enhanced stability and selectivity in protecting amino groups, making it a valuable tool in organic synthesis and pharmaceutical development.
属性
IUPAC Name |
tert-butyl N-[(3-amino-4-methylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-6-10(7-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPNADUFEAOUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
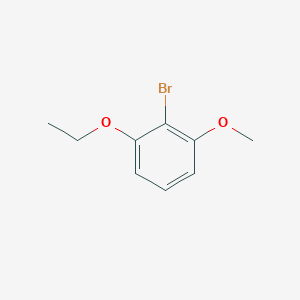
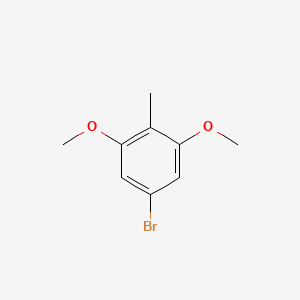
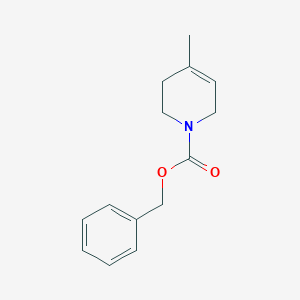
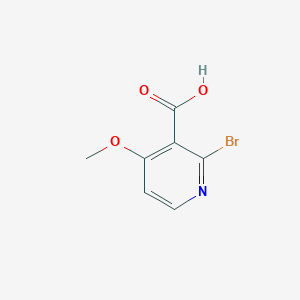
![(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol](/img/structure/B7961470.png)
![2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine](/img/structure/B7961475.png)
